molecular formula C23H22N2O4S B2711818 ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 921110-00-1

ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2711818
CAS No.: 921110-00-1
M. Wt: 422.5
InChI Key: NPBBSDSEOZAERY-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: The synthesis begins with the construction of the thieno[2,3-c]pyridine core. This can be achieved through the condensation of appropriate starting materials, such as 2-aminothiophene and a β-ketoester, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Naphthalene-2-carbonylamino Group: This step involves the coupling of the naphthalene-2-carbonyl chloride with the amino group on the thieno[2,3-c]pyridine core, typically using a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Triethylamine (TEA), acetic anhydride, acetyl chloride

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Thieno[2,3-c]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety, which may exhibit similar aromatic properties but differ in their overall reactivity and applications.

    Acetylated Compounds: Molecules with acetyl groups that may have similar reactivity in acetylation and deacetylation reactions but differ in their overall structure and function.

The uniqueness of ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-29-23(28)20-18-10-11-25(14(2)26)13-19(18)30-22(20)24-21(27)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBBSDSEOZAERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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